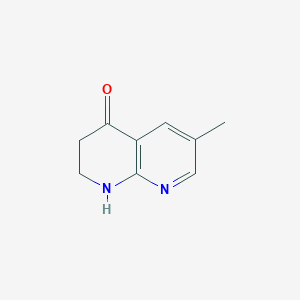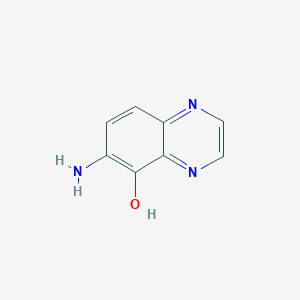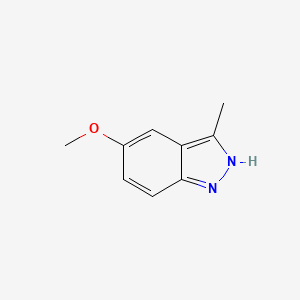
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline.
Reduction: Isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.
Alkylation: The tetrahydroisoquinoline is then alkylated with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Chiral Resolution: The racemic mixture of 1-ethyl-1,2,3,4-tetrahydroisoquinoline is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems for alkylation. The chiral resolution can be optimized using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It is investigated for its potential use in treating neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may modulate the activity of neurotransmitters such as dopamine and serotonin.
Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter degradation, thereby increasing their levels in the brain.
Receptor Binding: The compound may bind to specific receptors in the central nervous system, exerting neuroprotective effects.
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-Propyl-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Uniqueness: (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of an ethyl group, which may confer distinct biological activities compared to its analogs.
- Biological Activity: The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or racemic mixtures of similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-ethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
UDWVZWUSBKDYPY-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H]1C2=CC=CC=C2CCN1 |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


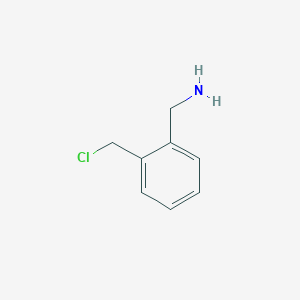
![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
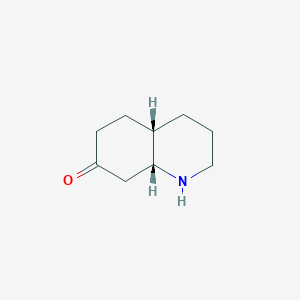
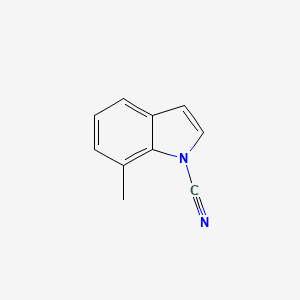

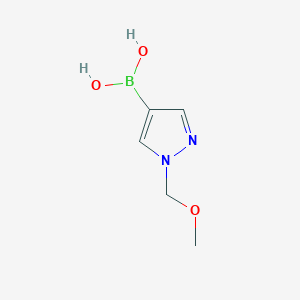
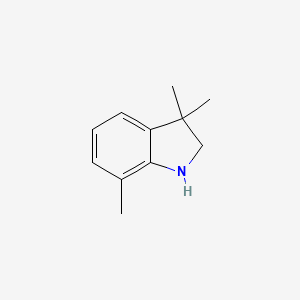
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

